BenchChemオンラインストアへようこそ!

Zoptarelin Doxorubicin

Targeted chemotherapy LHRH receptor Ovarian cancer

Zoptarelin doxorubicin (AEZS-108, AN-152) is the definitive peptide–drug conjugate for LHRH receptor-targeted doxorubicin delivery. Select this compound to bypass P‑glycoprotein efflux in doxorubicin‑resistant models (MX‑1, OCM3DOX320), achieve 90.5% tumor inhibition vs. 41% with unconjugated peptide+doxorubicin, and leverage benchmarked clinical efficacy (44% benefit rate, Phase II, 267 mg/m²). Essential for reproducible receptor‑positive tumor research.

Molecular Formula C91H117N19O26
Molecular Weight 1893.0 g/mol
CAS No. 139570-93-7
Cat. No. B184151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoptarelin Doxorubicin
CAS139570-93-7
SynonymsAEZS-108
AN-152
LHRH, lysine(6)-doxorubicin
luteinizing hormone-releasing factor (pig), 6-(N6-(5-(2-(4- ((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)- 1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11- dioxo-2-naphthacenyl)-2-oxoethoxy)-1,5-dioxopentyl)-D- lysine)-, (2S-cis)-
Lys(6)-LHRH-doxorubicin
ZEN-008
zoptarelin doxorubicin
Molecular FormulaC91H117N19O26
Molecular Weight1893.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O
InChIInChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-/m0/s1
InChIKeyOOUACICUAVTCEC-LZHWUUGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zoptarelin Doxorubicin: Targeted LHRH-Cytotoxic Conjugate for Receptor-Positive Cancer Research


Zoptarelin doxorubicin (CAS 139570-93-7, developmental codes AEZS-108, AN-152, ZEN-008) is a peptide-drug conjugate comprising the cytotoxic agent doxorubicin covalently linked to [D-Lys⁶]luteinizing hormone-releasing hormone (LHRH), a synthetic peptide agonist of the gonadotropin-releasing hormone receptor (GnRH-1R/LHRH-R) [1]. This hybrid molecule is designed for receptor-mediated targeted chemotherapy, leveraging the overexpression of LHRH receptors on numerous cancer types—including approximately 80% of endometrial and ovarian cancers, 86% of prostate cancers, and about 50% of breast cancers—while minimizing uptake in normal tissues lacking these receptors [2][3]. The compound entered Phase III clinical evaluation but development was subsequently discontinued, and it remains available exclusively for research use [4][5].

Why Zoptarelin Doxorubicin Cannot Be Substituted with Free Doxorubicin or Alternative Cytotoxic Conjugates


Generic substitution with unconjugated doxorubicin fundamentally alters both the pharmacokinetic targeting and the toxicity profile of the therapeutic agent. Zoptarelin doxorubicin's receptor-mediated uptake mechanism confers distinct tissue distribution, cellular internalization, and activity in doxorubicin-resistant models that cannot be replicated by the free cytotoxic agent [1]. Furthermore, alternative LHRH-conjugated cytotoxics (e.g., AEZS-125 containing disorazol Z) exhibit vastly different in vitro potency profiles, with zoptarelin doxorubicin demonstrating an IC₅₀ of 11.8 nM compared to 0.8 nM for the disorazol Z-based conjugate, underscoring that chemical identity of the cytotoxic payload, not merely the targeting mechanism, dictates biological activity [2]. Substitution with structurally distinct conjugates or free doxorubicin therefore invalidates comparative research conclusions and confounds reproducibility in receptor-positive tumor models [3].

Zoptarelin Doxorubicin: Quantified Differentiation Against Doxorubicin and In-Class Comparators


Superior Tumor Volume Reduction in LHRH Receptor-Positive Xenografts Versus Doxorubicin

In LHRH receptor-positive NIH:OVCAR-3 ovarian cancer xenografts, intravenous administration of AN-152 (zoptarelin doxorubicin) at 700 nmol/20 g significantly reduced tumor volume compared to baseline (P < 0.001) within one week of treatment, whereas equimolar doxorubicin (700 nmol/20 g) arrested tumor growth but did not achieve volume reduction and was associated with high mortality. At the lower dose of 300 nmol/20 g, AN-152 maintained significant tumor volume reduction without toxicity, while doxorubicin caused body weight loss [1].

Targeted chemotherapy LHRH receptor Ovarian cancer Endometrial cancer

Efficacy in Doxorubicin-Resistant Breast Cancer Model Versus Ineffective Doxorubicin

In nude mice bearing estrogen-independent, doxorubicin-resistant MX-1 human mammary carcinoma xenografts, five intravenous injections of AN-152 at doses equivalent to 3 mg/kg doxorubicin significantly reduced final tumor volume to 978.56 ± 176.85 mm³ compared to control tumors of 2837.38 ± 515.38 mm³ (P < 0.05). Tumor doubling time was extended from 6.45 ± 0.36 days in controls to 12.01 ± 1.99 days with AN-152 (P < 0.05). Doxorubicin at equimolar doses was ineffective, and AN-152 treatment uniquely reduced LHRH receptor levels, HER-2, and HER-3 protein expression [1].

Drug resistance Breast cancer LHRH receptor Targeted therapy

Enhanced Tumor Growth Inhibition in Castration-Resistant Prostate Cancer Versus Unconjugated Combination

In nude mice bearing DU-145 human castration-resistant prostate cancer xenografts, the conjugated cytotoxic LHRH analog AEZS-108 achieved 90.5% tumor growth inhibition compared to controls, significantly outperforming the unconjugated combination of [D-Lys⁶]LHRH plus doxorubicin, which achieved only 41% inhibition. In vitro, AEZS-108 inhibited cell proliferation by 61.2% and elevated apoptosis rates by 46% in DU-145 cells [1].

Prostate cancer Castration-resistant LHRH receptor Targeted therapy

Clinical Efficacy Benchmark in Platinum-Resistant Ovarian Cancer (Phase II)

In the AGO-GYN 5 Phase II trial of 43 patients with heavily pretreated, platinum-resistant LHRH receptor-positive ovarian cancer, AEZS-108 (zoptarelin doxorubicin) at 267 mg/m² every 3 weeks achieved a clinical benefit rate (partial remission plus stable disease ≥12 weeks) of 44% (5 PR, 14 SD). The most frequent grade 3/4 hematological toxicity was leucopenia in 44% of patients, with no cardiac toxicity reported [1]. This establishes a benchmark efficacy for targeted doxorubicin delivery in a population where standard doxorubicin monotherapy typically yields response rates below 10-15%.

Ovarian cancer Platinum-resistant Phase II trial Clinical benefit rate

Phase III Benchmark: Equivalence to Doxorubicin in Endometrial Cancer

The ZoptEC Phase III trial (NCT01767155) randomized 511 patients with advanced, recurrent, or metastatic endometrial cancer to zoptarelin doxorubicin (267 mg/m²) or doxorubicin (60 mg/m²) every 21 days. Median overall survival was 10.9 months for zoptarelin vs. 10.8 months for doxorubicin (HR=1.06; 95% CI 0.87-1.30); progression-free survival was 4.7 months in both arms (HR=0.89; 95% CI 0.71-1.11). Objective response rate was 12% vs. 14%, and clinical benefit rate was 54% vs. 52%. Grade >2 neutropenia occurred in 47% vs. 45%, with no significant differences in adverse events [1].

Endometrial cancer Phase III trial Overall survival Progression-free survival

Receptor-Mediated Uptake in Doxorubicin-Resistant Cells Versus Free Doxorubicin Exclusion

In doxorubicin-resistant OCM3DOX320 human uveal melanoma cells expressing LHRH receptor splice variants and isoforms, confocal laser scanning microscopy demonstrated receptor-mediated cellular uptake of AN-152, whereas free doxorubicin is typically excluded from resistant cells due to P-glycoprotein efflux. MTT assays confirmed that AN-152 inhibited proliferation of OCM3DOX320 cells in a dose-dependent manner [1].

Drug resistance Cellular uptake Uveal melanoma LHRH receptor isoforms

Zoptarelin Doxorubicin: Validated Research Applications Based on Quantitative Evidence


Investigating Targeted Delivery in LHRH Receptor-Positive Ovarian and Endometrial Cancer Xenografts

Zoptarelin doxorubicin is the appropriate research tool for studies requiring receptor-mediated doxorubicin delivery to LHRH receptor-positive tumors. Preclinical evidence demonstrates that AN-152 achieves significant tumor volume reduction in NIH:OVCAR-3 ovarian cancer xenografts at doses where equimolar doxorubicin merely arrests growth and causes mortality [1]. Researchers investigating the therapeutic index of targeted vs. non-targeted doxorubicin in gynecological malignancies will obtain differential results only with the conjugated compound. For endometrial cancer models, the Phase III ZoptEC trial establishes that zoptarelin doxorubicin is not superior to doxorubicin in unselected patient populations, underscoring that the compound's value lies in receptor-positive, preclinical mechanistic studies rather than broad clinical translation efforts [2].

Studying Doxorubicin Resistance Circumvention via Receptor-Mediated Endocytosis

For research focused on overcoming P-glycoprotein-mediated doxorubicin resistance, zoptarelin doxorubicin provides a mechanistically distinct delivery vehicle. The compound demonstrates receptor-mediated uptake and antiproliferative activity in doxorubicin-resistant cell lines (OCM3DOX320, MX-1) where free doxorubicin is ineffective [3][4]. In MX-1 breast cancer xenografts, AN-152 reduced tumor volume by 65.5% and extended doubling time by 86% compared to controls, while doxorubicin showed no significant effect [4]. This differential activity makes zoptarelin doxorubicin the appropriate choice for investigators examining LHRH receptor-mediated endocytosis as a strategy to bypass anthracycline efflux pumps and study intracellular doxorubicin delivery in resistant phenotypes.

Evaluating Covalent Conjugate Superiority Over Co-Administered Components in Prostate Cancer Models

Researchers comparing the efficacy of covalent LHRH-drug conjugates versus simple co-administration of the targeting peptide and cytotoxic payload should select zoptarelin doxorubicin. In DU-145 castration-resistant prostate cancer xenografts, the covalent conjugate achieved 90.5% tumor growth inhibition—more than double the 41% inhibition observed with the unconjugated combination of [D-Lys⁶]LHRH plus doxorubicin [5]. This stark difference validates the requirement for chemical conjugation to achieve intracellular delivery of the cytotoxic payload and provides a clear benchmark for studies evaluating targeted delivery technologies. The compound also serves as a reference standard for comparing newer LHRH-targeted conjugates with alternative payloads.

Benchmarking Clinical Efficacy in LHRH Receptor-Selected Ovarian Cancer Populations

For translational researchers correlating preclinical findings with clinical outcomes, the AGO-GYN 5 Phase II trial provides a validated efficacy benchmark: a 44% clinical benefit rate in heavily pretreated, platinum-resistant, LHRH receptor-positive ovarian cancer patients at 267 mg/m² [6]. This benchmark enables investigators to contextualize their own preclinical data against clinically observed activity. The absence of cardiac toxicity in this trial and the Phase I pharmacokinetic study (MTD 267 mg/m², half-life ~2 hours) provides reference parameters for designing preclinical dosing regimens and interpreting toxicity findings [6][7].

Quote Request

Request a Quote for Zoptarelin Doxorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.